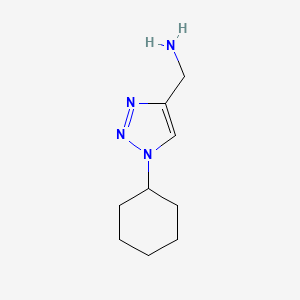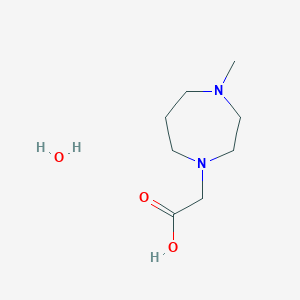
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
概要
説明
“(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate” is a chemical compound with the empirical formula C8H18N2O3 . It is a heterocyclic building block and is usually available in solid form .
Molecular Structure Analysis
The InChI string for “this compound” is1S/C8H16N2O2.H2O/c1-9-3-2-4-10 (6-5-9)7-8 (11)12;/h2-7H2,1H3, (H,11,12);1H2 . This indicates the molecular structure of the compound. The SMILES string is O=C (O)CN (CCC1)CCN1C. [H]O [H] . Physical And Chemical Properties Analysis
“this compound” is a solid . Its molecular weight is 190.24 . The compound’s CAS Number is 1255717-82-8 .科学的研究の応用
Synthesis Techniques and Chemical Behavior
Condensed Diazepines Synthesis : Eresko, Tolkunov, and Tolkunov (2010) explored the cyclocondensation of acetic acids and their methyl esters with hydrazine hydrate, leading to the synthesis of 1-aryl-3,5-dihydro-4H-1-benzofuro[2,3-d][1,2]diazepin-4-ones, demonstrating a method potentially relevant for synthesizing similar diazepine derivatives Eresko et al., 2010.
Antiproliferative Activity : Liszkiewicz (2002) conducted a study on the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones and tested their antiproliferative activity against human cancer cell lines, indicating the potential biomedical research applications of diazepine derivatives Liszkiewicz, 2002.
Mn(II) Complexes of Diazepine Scaffolds : A study by Tei et al. (2011) on Mn(II) complexes with hexadentate AAZTA-like chelators based on the 1,4-diazepine scaffold suggested applications in coordination chemistry and potentially in MRI contrast agents due to their coordination properties and stability Tei et al., 2011.
Potential Applications and Chemical Insights
Heterocyclic Compound Synthesis : The synthesis of new heterocyclic systems incorporating diazepine units, such as those researched by Kharaneko and Kharaneko (2019), offers insights into the structural versatility and reactivity of diazepine derivatives, paving the way for novel chemical entities in pharmaceutical and materials science Kharaneko & Kharaneko, 2019.
Regioselective Syntheses : Mamedov et al. (2020) described the regioselective synthesis of benzo[b][1,4]diazepin-2(1H)-ones, demonstrating the fine-tuning of chemical reactions to produce specific diazepine derivatives, which could be relevant for the synthesis of (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate analogs Mamedov et al., 2020.
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds, such as benzodiazepines, primarily target gamma-aminobutyric acid (gaba) receptors in the central nervous system .
Mode of Action
For instance, benzodiazepines enhance the activity of GABA, a neurotransmitter that decreases the excitability of neurons .
Biochemical Pathways
It is known that benzodiazepines, which are structurally similar, affect the gabaergic pathway, leading to sedative, muscle relaxant, and anticonvulsant effects .
Result of Action
Based on the effects of similar compounds, it can be inferred that it may have potential antiviral, anti-inflammatory, and anticancer properties .
生化学分析
Biochemical Properties
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions with enzymes may involve binding to active sites, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can interact with proteins, potentially altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the phosphorylation status of signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism. Studies have shown that this compound can influence the activity of metabolic enzymes, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.H2O/c1-9-3-2-4-10(6-5-9)7-8(11)12;/h2-7H2,1H3,(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMMZYAUCYNZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464686.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)

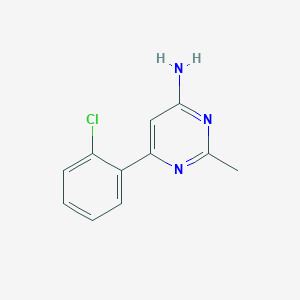
![2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1464695.png)

amine](/img/structure/B1464697.png)
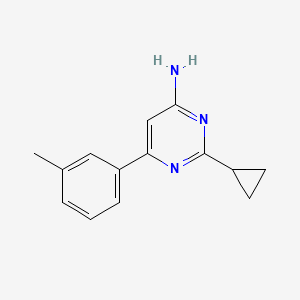

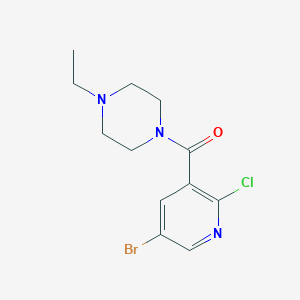
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)
